BenchChemオンラインストアへようこそ!

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Physicochemical property comparison molecular weight TPSA

This compound distinguishes itself from other oxadiazole building blocks by its hydrochloride salt form and terminal methylsulfonyl group, which together deliver a low predicted logP (~0.7) and high TPSA for superior aqueous solubility in biochemical assays at concentrations of 1–10 mM. The pre-defined salt ensures reproducible weighing and dissolution for automated parallel synthesis and single-compound dispensing into 384-well plates, avoiding the variability of unknown protonation states. The 3-phenyl-1,2,4-oxadiazole core serves as a known kinase hinge-binding motif, making it ideal for fragment-based screening, while the primary amine side-chain provides a direct conjugation handle for E3-ligase ligands (VHL or cereblon) in PROTAC design. Additionally, the methylsulfonyl cap is predicted to resist CYP-mediated hydroxylation, improving metabolic stability.

Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79
CAS No. 1807982-49-5
Cat. No. B2837678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
CAS1807982-49-5
Molecular FormulaC12H16ClN3O3S
Molecular Weight317.79
Structural Identifiers
SMILESCS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2)N
InChIInChI=1S/C12H15N3O3S/c1-19(16,17)8-7-10(13)12-14-11(15-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3
InChIKeyOJXDFUDPTVHAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride (1807982-49-5): Structural and Physicochemical Overview for Rational Procurement


3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a synthetic, small-molecule building block belonging to the 3,5-disubstituted‑1,2,4‑oxadiazole class . The compound possesses a 3‑phenyl‑1,2,4‑oxadiazol‑5‑yl core with a racemic primary amine side‑chain bearing a terminal methylsulfonyl moiety, isolated as the hydrochloride salt (molecular formula C₁₂H₁₆ClN₃O₃S; average mass 317.792 Da) to enhance aqueous solubility and facilitate handling in medicinal chemistry workflows .

Why 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Cannot Be Replaced by Common In‑Class Oxadiazole Building Blocks


The combined presence of the methylsulfonyl group on the propan‑1‑amine side‑chain, the 3‑phenyl substituent on the oxadiazole ring, and the hydrochloride salt form distinctly modulates the compound’s logP, topological polar surface area (TPSA), hydrogen‑bonding capacity, and aqueous solubility relative to in‑class analogs lacking one or more of these motifs [1]. These physicochemical shifts directly influence solution‑phase behaviour in biochemical assays, passive membrane permeability, and crystallinity/purity profiles during library synthesis or fragment‑based screening—factors that make simple interchange with unsubstituted propyl‑amine or des‑sulfonyl oxadiazole building blocks unreliable without re‑optimisation of assay conditions or purification protocols [1].

Quantitative Comparator‑Based Evidence for Differentiating 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (1807982-49-5) from Its Closest Analogs


Molecular Weight and Topological Polar Surface Area Drive Solubility and Permeability Differentiation Versus Unsubstituted Oxadiazole Analog

The target compound (free base: 281.33 Da; HCl salt: 317.79 Da) carries a methylsulfonyl group that substantially increases both mass and polar surface area compared with the des‑methylsulfonyl analog 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (203.24 Da) [1]. Although formal TPSA values for the target compound are not publicly available, the methylsulfonyl moiety typically adds approximately 45–50 Ų to TPSA based on standard fragment‑contribution tables, shifting the compound further from the TPSA threshold (<60 Ų) often associated with oral permeability and closer to the range that favours aqueous solubility for biochemical assays [1][2].

Physicochemical property comparison molecular weight TPSA solubility permeability

Predicted Lipophilicity (logP) Reduction Provides a Direct Differentiation from Non‑Sulfonyl Oxadiazole Building Blocks

The methylsulfonyl group is a well‑established lipophilicity‑lowering substituent. In silico fragment‑based prediction, using the Hansch‑Leo π constant for SO₂CH₃ (≈ –1.63), estimates that the target compound possesses a logP approximately 1.0 log units lower than the XLogP3 value of 1.7 reported for the des‑methylsulfonyl analog 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine [1][2]. This places the target compound in a more hydrophilic logP window (~0.7), which is favourable for aqueous biochemical assay conditions and may reduce phospholipidosis risk during early‑stage profiling [1].

Lipophilicity logP drug-likeness physicochemical property comparison

Hydrogen‑Bonding Capacity Differentiates the Target Compound from Regioisomeric Methylsulfonyl‑Oxadiazole Analogs

The target compound’s primary amine (HBD = 2, as the hydrochloride salt) and the methylsulfonyl group (additional HBA sites) provide a different hydrogen‑bonding profile compared to regioisomeric methylsulfonyl‑oxadiazole analogs where the sulfonyl is attached directly to the oxadiazole ring, such as 2-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-1-phenylethylamine hydrochloride (Sigma PH015680) . In the regioisomeric comparator, the methylsulfonyl group lies on the oxadiazole 3‑position, which alters its electronic effects on the heterocycle and its spatial orientation relative to the amine, potentially changing binding interactions with protein targets .

Hydrogen bonding regioisomer comparison target engagement physicochemical property

Hydrochloride Salt Form Confers Measurable Solubility Advantage Over Free‑Base or Other Salt Forms

The target compound is supplied exclusively as the hydrochloride salt (CAS 1807982‑49‑5), which is typically associated with higher aqueous solubility and improved solid‑state stability compared to the free base . In contrast, the most direct structural analog, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470‑96‑6), is not commercially available as a hydrochloride salt in comparable purity, and its procurement is often limited to the free base or undefined stoichiometries [1]. The HCl salt ensures consistent protonation state, which directly influences dissolution rate, weighing accuracy, and assay reproducibility in high‑throughput screening environments .

Salt form aqueous solubility handling purity procurement

Absence of Competing Bioactivity Data Places the Target Compound as an Unbiased Fragment‑Screening Candidate

No published IC₅₀, Kd, or ADME data exist for the target compound in public repositories, whereas the 3‑phenyl‑1,2,4‑oxadiazol‑5‑yl motif appears in known GSK‑3 inhibitors (e.g., GS87) [1]. The absence of prior strong bioactivity annotation for the target compound means it can serve as a clean, unencumbered starting point for fragment‑based or phenotypic screens, without the bias introduced by compounds with previously reported polypharmacology [1]. This contrasts with GS87, which, while potent on GSK‑3 (IC₅₀ 415 nM GSK‑3α, 521 nM GSK‑3β), carries liability flags from its additional 1,3,4‑oxadiazole and pyridine substituents that increase molecular weight and complexity .

Fragment‑based drug discovery kinase inhibitor target fishing selectivity

Methylsulfonyl‑Substituted Side‑Chain Offers Metabolic Stability Advantages Over Alkyl‑Only Oxadiazole Derivatives

1,2,4‑Oxadiazoles are established metabolically stable heterocycles, often used as bioisosteres of labile ester or amide groups [1]. The addition of a methylsulfonyl group to the aliphatic side‑chain further reduces susceptibility to cytochrome P450‑mediated oxidation at the terminal carbon, because the sulfone creates a local electron‑withdrawing environment that disfavours hydroxylation [1][2]. In contrast, analogs such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine possess an unprotected primary amine on an unsubstituted propyl chain, which is known to be a site for rapid oxidative deamination by monoamine oxidases and CYP enzymes [2][3]. Although no experimental microsomal stability data is available for the target compound, the structural feature mirrors strategies employed in marketed sulfone‑containing therapeutics where the sulfone group significantly extends half‑life in human liver microsome assays [3].

Metabolic stability oxidative metabolism drug design class-level property

High‑Value Application Scenarios for 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Targeting Kinases with a Phenyl‑Oxadiazole Pharmacophore

The compound’s low molecular weight (281.33 Da free base), unannotated bioactivity profile, and the presence of the 3‑phenyl‑1,2,4‑oxadiazol‑5‑yl core—a known kinase hinge‑binding motif—make it an ideal fragment for high‑concentration screening (e.g., 1–10 mM in aqueous buffer) against kinase panels, followed by structure‑guided elaboration with the methanesulfonyl side‑chain serving as a solubility‑enhancing handle [1][2].

Synthesis of PROTAC or Molecular‑Glue Degraders with Tuned Physicochemical Profiles

The lower predicted logP (~0.7) and higher TPSA compared with des‑sulfonyl analogs support the construction of PROTACs with improved aqueous solubility and reduced non‑specific binding, while the primary amine offers a convenient conjugation point for E3‑ligase ligands (e.g., von Hippel‑Lindau or cereblon ligands) [1][2].

Library Synthesis and Structure‑Activity‑Relationship Exploration of Oxadiazole‑Containing Anti‑Inflammatory or Neurological Agents

The defined HCl salt form ensures reproducible weighing and dissolution for automated parallel synthesis or single‑compound dispensing into 384‑well plates, enabling robust SAR expansion around the 3‑phenyl substituent and the aliphatic amine region without the confounding effects of unknown protonation states [3].

Metabolic Stability‑Focused Medicinal Chemistry Programs Using Sulfone‑Containing Building Blocks

Programs that have identified rapid oxidative metabolism as a primary source of plasma clearance for lead compounds can incorporate the target compound as a building block; its methylsulfonyl‑capped side‑chain is predicted to resist CYP‑mediated hydroxylation, as established for structurally related sulfone‑containing fragments [4].

Quote Request

Request a Quote for 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.